molecular formula C42H69IO34 B12080379 Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

Cat. No.: B12080379
M. Wt: 1244.9 g/mol
InChI Key: OCIXNBOTZHQXRM-UHFFFAOYSA-N
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Description

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an iodine atom at the 6th position of one of the glucose units, replacing a hydroxyl group. The unique structure of cyclodextrins, with a hydrophobic cavity and hydrophilic outer surface, allows them to form inclusion complexes with various guest molecules, making them valuable in numerous applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin is used as a building block for synthesizing various cyclodextrin derivatives. Its ability to form inclusion complexes makes it valuable in supramolecular chemistry and host-guest studies .

Biology and Medicine: In biological research, this compound is used for drug delivery systems due to its ability to encapsulate hydrophobic drugs, enhancing their solubility and stability. It is also employed in the development of diagnostic agents and as a molecular recognition element in biosensors .

Industry: In the industrial sector, this compound finds applications in the formulation of pharmaceuticals, cosmetics, and food products. Its inclusion properties help in stabilizing volatile compounds and improving the solubility of poorly soluble substances .

Mechanism of Action

The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .

Comparison with Similar Compounds

    Mono-6-Amino-6-deoxy-beta-Cyclodextrin: Similar to Mono-6-Iodo-6-deoxy-beta-Cyclodextrin but with an amino group at the 6th position.

    Mono-6-Azido-6-deoxy-beta-Cyclodextrin: Contains an azide group at the 6th position.

    Mono-6-Tosyl-6-deoxy-beta-Cyclodextrin: Features a tosyl group at the 6th position

Uniqueness: this compound is unique due to the presence of the iodine atom, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in the synthesis of other cyclodextrin derivatives .

Properties

Molecular Formula

C42H69IO34

Molecular Weight

1244.9 g/mol

IUPAC Name

5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2

InChI Key

OCIXNBOTZHQXRM-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O

Origin of Product

United States

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